molecular formula C15H11ClO3 B14460643 6-Benzoyl-2-chloro-3-methylbenzoic acid CAS No. 71574-75-9

6-Benzoyl-2-chloro-3-methylbenzoic acid

Cat. No.: B14460643
CAS No.: 71574-75-9
M. Wt: 274.70 g/mol
InChI Key: FAAJSBNXPGDNQG-UHFFFAOYSA-N
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Description

6-Benzoyl-2-chloro-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a benzoyl group at position 6, a chlorine atom at position 2, and a methyl group at position 2. This compound’s structure combines electron-withdrawing (chloro, benzoyl) and electron-donating (methyl) substituents, resulting in unique electronic and steric properties.

Properties

CAS No.

71574-75-9

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

6-benzoyl-2-chloro-3-methylbenzoic acid

InChI

InChI=1S/C15H11ClO3/c1-9-7-8-11(12(13(9)16)15(18)19)14(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19)

InChI Key

FAAJSBNXPGDNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-chloro-3-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2-chloro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzoic acids.

Scientific Research Applications

6-Benzoyl-2-chloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzoyl-2-chloro-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-benzoyl, 2-Cl, 3-CH₃ C₁₅H₁₁ClO₃ 274.70 Intermediate for pharmaceuticals
6-Benzoyl-3-chloro-2-nitrobenzoic acid 6-benzoyl, 3-Cl, 2-NO₂ C₁₄H₈ClNO₅ 305.67 Higher acidity due to NO₂ group
2-Methoxy-6-methylbenzoic acid 2-OCH₃, 6-CH₃ C₉H₁₀O₃ 166.17 Lower acidity; agrochemical synthesis
6-Chloro-3-methyluracil 6-Cl, 3-CH₃ (uracil backbone) C₅H₅ClN₂O₂ 160.56 RNA/DNA analog; antiviral research

Electronic and Steric Effects

  • Chloro vs. Nitro Groups : Replacing the 2-chloro substituent in the target compound with a 2-nitro group (as in 6-benzoyl-3-chloro-2-nitrobenzoic acid) increases electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2.5 vs. ~3.0 for chloro) .
  • Methyl vs. Methoxy Groups : The 3-methyl group in the target compound provides steric bulk without significant electronic effects, whereas methoxy groups (e.g., in 2-methoxy-6-methylbenzoic acid) donate electrons via resonance, reducing acidity (pKa ~4.2) .

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